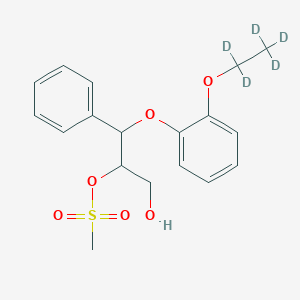
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves asymmetric synthesis methods to achieve desired stereochemistry. For instance, Shetty and Nelson (1988) described the asymmetric synthesis of diastereomeric benzylic hydroxylation metabolites of metoprolol, highlighting the importance of stereochemistry in the synthesis of complex molecules (Shetty & Nelson, 1988). These methodologies can potentially be adapted for the synthesis of "(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol," emphasizing the control over stereochemical outcomes.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using various spectroscopic and computational techniques. Viji et al. (2020) conducted molecular docking and quantum chemical calculations to analyze the structure and spectroscopic data of a complex organic molecule, demonstrating the utility of theoretical and computational approaches in understanding molecular geometry, electronic structure, and intermolecular interactions (Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. Research on similar compounds can provide insights into potential reactions, such as electrophilic substitution, and properties like solubility and stability. For example, Albayrak et al. (2010) characterized the structure of a phenol derivative using X-ray diffraction and spectroscopy, highlighting the compound's enol form in solid state and its spectroscopic properties (Albayrak et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, and crystallinity, are crucial for their application and handling. Research on similar compounds provides a basis for predicting the physical properties of "(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol." The study of liquid crystalline polyacetylenes by Kong and Tang (1998) illustrates the impact of molecular structure on mesomorphic behavior, offering insights into the physical property analysis of complex organic molecules (Kong & Tang, 1998).
Chemical Properties Analysis
The chemical properties of a compound, such as acidity, basicity, and reactivity towards various reagents, can be inferred from its functional groups and molecular framework. Studies on the synthesis and properties of related compounds, such as those by Kharas et al., provide valuable information on the reactivity patterns and potential applications of similar molecules (Kharas et al., various years).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Diabetic Activity : A related compound, (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, demonstrates significant anti-diabetic activity both in vitro and in vivo, suggesting potential applications in diabetes treatment (Cai, Liu, Li, Guo, & Shen, 2006).
Chemical Aspects in Metabolism : Research on 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a metabolite of metoprolol, includes asymmetric synthesis and determination of absolute configurations of its diastereoisomers. This is significant for understanding the metabolic pathways and effects of similar compounds (Shetty & Nelson, 1988).
Copolymers in Materials Science : The compound has applications in materials science, particularly in the synthesis of copolymers. Studies on oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which bear structural resemblance, show potential for creating novel materials with specific properties (Kharas et al., 2013).
Pyrolytic Reactions : The compound's analogs have been studied for their pyrolytic reactions, providing insights into their chemical behavior under high temperatures, which is relevant in industrial processes (Dib et al., 2008).
Eigenschaften
IUPAC Name |
[3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIBFTUEOPLOI-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


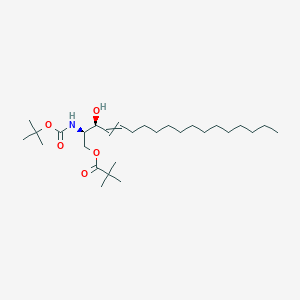
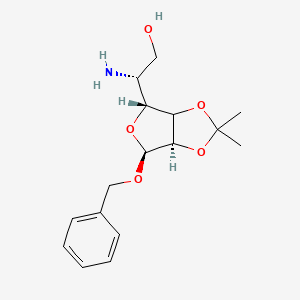
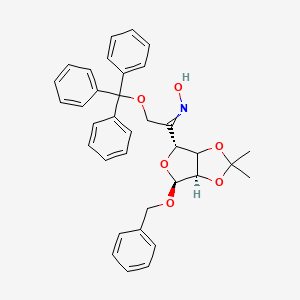
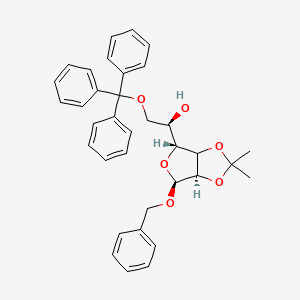
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)
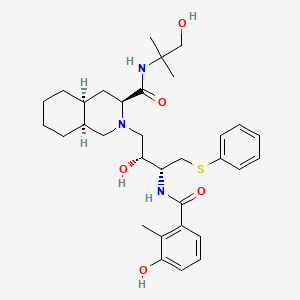
![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)
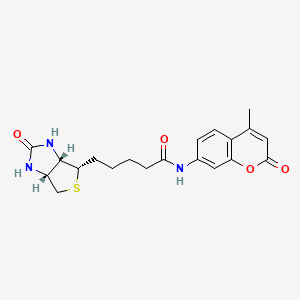
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
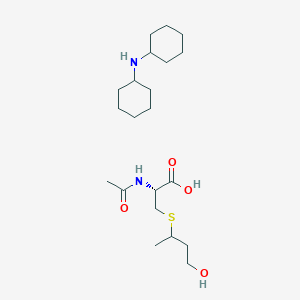
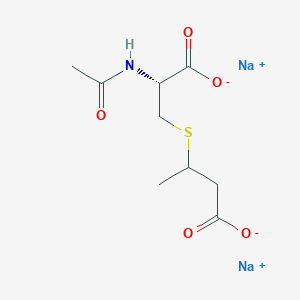
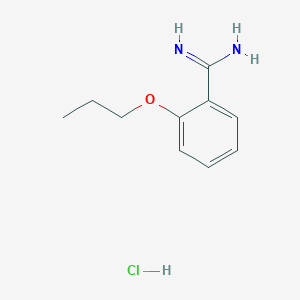
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)